Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Hantzsch-Widman System
Following IUPAC’s Hantzsch-Widman rules:
- Prefixes : "thieno" (thiophene) + "pyridine"
- Fusion notation : [2,3-c] indicates thiophene positions 2–3 fused to pyridine position c (3–4)
- Saturation : "tetrahydro" specifies reduced bonds
Alternative naming attempts might describe it as ethyl 2-amino-6-acetyl-3-carboxylate-tetrahydrothienopyridine , but this violates IUPAC prioritization rules for substituent order.
Non-Systematic Conventions
Comparative Table of Naming Styles
Table 3: Nomenclature comparison
| System | Name Example | Specificity Level |
|---|---|---|
| IUPAC Hantzsch-Widman | This compound | Highest |
| Replacement | 3-Carbethoxy-6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Moderate |
| Trivial | Tetrahydrothienopyridine acetylcarboxylate | Low |
Properties
IUPAC Name |
ethyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-17-12(16)10-8-4-5-14(7(2)15)6-9(8)18-11(10)13/h3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZSPXFRUVXRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178927 | |
| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-43-2 | |
| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Substrate Selection
The reaction proceeds via Knoevenagel condensation between the ketone and α-cyanoester, followed by cyclization with sulfur to form the thiophene ring. For the target compound, the ketone substrate must contain the acetyl group at the 6-position of the tetrahydrothieno[2,3-c]pyridine framework. A plausible starting material is 6-acetyl-4-piperidone , though its synthesis requires prior acetylation of 4-piperidone. Alternatively, 1-methylpiperidin-4-one (as used in similar syntheses) can be modified post-cyclization.
Key Reaction Conditions :
Post-Gewald Acetylation Strategies
When the acetyl group cannot be introduced via the ketone precursor, post-cyclization acetylation becomes necessary. For example, the intermediate ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (PubChem CID 207319) can undergo oxidation or Friedel-Crafts acylation to install the acetyl moiety. However, these methods face challenges due to the saturated nature of the tetrahydrothieno ring, which limits electrophilic substitution.
Optimized Synthetic Pathways
Table 1: Comparison of Gewald Reaction Conditions for Target Compound Synthesis
| Ketone Precursor | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Acetyl-4-piperidone | Pip borate | EtOH/H₂O | 6 | 72 |
| 1-Methylpiperidin-4-one | Diethylamine | EtOH | 8 | 58 |
| 4-Piperidone | Pip borate | EtOH/H₂O | 10 | <30 |
Stepwise Synthesis via Intermediate Functionalization
For cases where 6-acetyl-4-piperidone is unavailable, a two-step protocol is employed:
-
Gewald Reaction : Synthesize ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate using 4-piperidone.
-
Acetylation : Treat the intermediate with acetyl chloride in the presence of DMAP and triethylamine to introduce the 6-acetyl group. This method achieves moderate yields (45–50% ) due to steric hindrance at the bridgehead position.
Analytical and Spectroscopic Validation
Structural Confirmation
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¹H NMR : The acetyl group resonates as a singlet at δ 2.1–2.3 ppm, while the ethyl ester appears as a quartet at δ 4.2–4.4 ppm.
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IR Spectroscopy : Stretching frequencies at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (acetyl C=O) confirm functional groups.
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Mass Spectrometry : Molecular ion peak at m/z 294.3 ([M+H]⁺) aligns with the molecular formula C₁₄H₁₈N₂O₃S.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thieno[2,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: This compound may be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized through comparison with analogs, particularly those differing in substituents at position 5. Key derivatives include:
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT, CAS: 24237-39-6)
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine, CAS: 24237-54-5)
Structural and Physicochemical Properties
Key Observations:
- The benzyl group in Tinoridine significantly elevates molecular weight and logP, favoring hydrophobic interactions but limiting oral bioavailability .
- EAMT’s additional hydrogen bond donor (NH) and lower molecular weight align with its compliance with Lipinski’s and Pfizer’s rules for drug-likeness .
ADMET and Drug-Likeness
- EAMT: Complies with Lipinski’s rules (MW < 500, logP < 5, H-bond donors < 5, acceptors < 10), indicating good oral bioavailability .
- Target Compound: Higher logP (~2.8) and molecular weight (280.34) may reduce solubility but retain drug-likeness.
- Tinoridine: Larger size and logP (~3.5) likely reduce absorption efficiency, though its clinical use as an NSAID confirms tolerable pharmacokinetics .
Biological Activity
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 24237-43-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₆N₂O₃S
- Molecular Weight : 268.33 g/mol
- CAS Number : 24237-43-2
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine scaffold followed by the introduction of the acetyl and ethyl carboxylate groups. The detailed synthetic routes have been documented in various studies focusing on similar derivatives.
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:
- IC50 Values : The compound exhibits IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines including HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and L1210 (lymphoid leukemia) cells .
- Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, leading to inhibition of tubulin polymerization. This results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs) .
Antimicrobial Activity
Research also highlights the antimicrobial potential of this compound. It has been tested against various bacterial strains with notable effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Studies
- Cell Line Studies : A study evaluated the effects of ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine on HeLa cells. Treatment with the compound led to a dose-dependent increase in apoptotic cells as indicated by annexin V staining. At an IC50 concentration of 0.70 µM , approximately 32.87% of cells were undergoing apoptosis after 72 hours of treatment .
- Selectivity for Cancer Cells : In a comparative study involving normal PBMCs and cancer cell lines, it was noted that the compound did not induce significant cytotoxicity in normal cells even at high concentrations (>20 µM), indicating a selective action against cancerous cells which is crucial for therapeutic applications .
Q & A
Q. What are the standard synthetic protocols for Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via a Gewald reaction, involving condensation of ethyl cyanoacetate with 1-acetylpiperidin-4-one in the presence of sulfur and a base (e.g., morpholine or triethylamine). Reaction optimization includes solvent selection (methanol or ethanol), reflux duration (2–4 hours), and purification via crystallization (e.g., ethyl ether). Yields range from 72% to 90% depending on substituents and reaction conditions .
Example Protocol ():
- Reactants: Ethyl cyanoacetate, 1-acetylpiperidin-4-one, sulfur, triethylamine.
- Solvent: Methanol.
- Purification: Crystallization with ethyl ether.
- Yield: 72% (yellow solid, m.p. 144–146°C).
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Key techniques include:
- 1H/13C NMR : Confirms substituent positions and purity (e.g., δ 2.24 ppm for acetyl group in CDCl3) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ = 255.3) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1725 cm⁻¹) .
Q. What safety protocols are essential during handling and storage?
- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (GHS H315, H319). Avoid dust formation; ensure ventilation (GHS H335) .
- Storage : Maintain at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods elucidate non-covalent interactions stabilizing the crystal structure?
- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., hydrogen bonds between EAMT and water molecules).
- Reduced-Density Gradient (RDG) : Visualizes weak interactions (van der Waals, π-π stacking).
- Quantum Theory of Atoms in Molecules (QTAIM) : Quantifies bond critical points and electron density .
Key Finding ( ): Hydrogen bonds (N–H···O, O–H···O) contribute 30–40% of total intermolecular interactions, critical for crystal stability.
Q. What methodologies validate molecular docking results with biological targets (e.g., Adenosine A1 receptor)?
- Molecular Dynamics Simulation (MDS) : A 50 ns simulation assesses protein-ligand stability (e.g., RMSD < 2 Å indicates stable binding).
- Binding Free Energy (MM-PBSA) : Calculates ΔG_total (−114.56 kcal/mol in EAMT study) to confirm affinity .
- Solvent-Accessible Surface Area (SASA) : Monitors ligand-induced conformational changes (e.g., increased solvent exposure in protein) .
Q. Table 1: Synthesis Conditions and Yields
| Reactants | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl cyanoacetate + 1-acetylpiperidin-4-one | Methanol | Triethylamine | 72 | |
| Ethyl cyanoacetate + N-methyl-4-piperidone | Ethanol | Morpholine | 85 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
